![molecular formula C24H34O2S2 B12524451 Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- CAS No. 663910-59-6](/img/structure/B12524451.png)
Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is a complex organic compound characterized by its unique structure, which includes phenolic groups and thioether linkages. This compound is known for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon-bromine bond, leading to the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Employed in the study of enzyme inhibition due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants and fuels to enhance their stability and performance.
Mecanismo De Acción
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- exerts its effects involves the interaction of its phenolic and thioether groups with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the thioether linkages can interact with thiol groups in proteins, leading to enzyme inhibition. These interactions are crucial in its applications as a stabilizer and antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is unique due to its thioether linkages, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
Propiedades
Número CAS |
663910-59-6 |
|---|---|
Fórmula molecular |
C24H34O2S2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanylethylsulfanyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2S2/c1-15-11-17(23(3,4)5)21(25)19(13-15)27-9-10-28-20-14-16(2)12-18(22(20)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
Clave InChI |
UUJSMYOPRQAQPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)SCCSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)

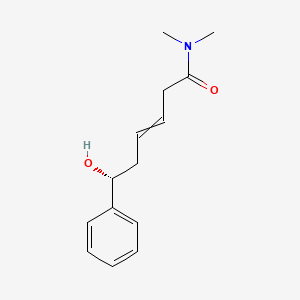
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
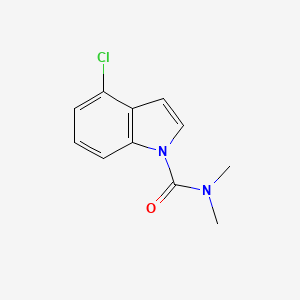
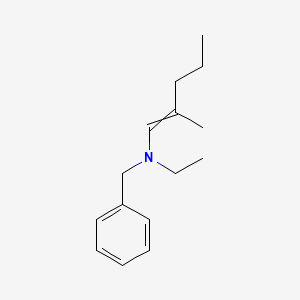
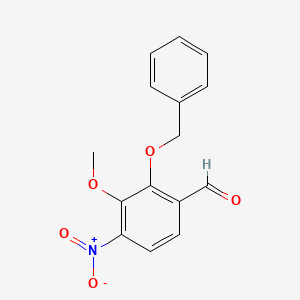

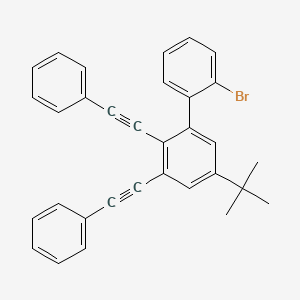
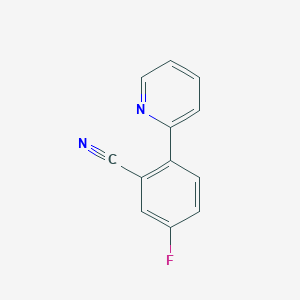
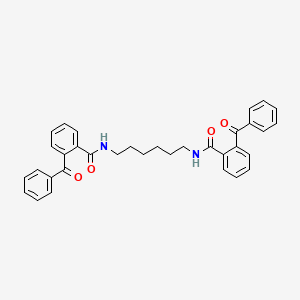

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
